Cas no 1008058-07-8 (2-(ethylamino)-N-(4-methylphenyl)propanamide)

2-(Ethylamino)-N-(4-methylphenyl)propanamide is a synthetic organic compound featuring an amide linkage with an ethylamino substituent and a para-methylphenyl group. Its molecular structure, combining both aromatic and aliphatic components, lends versatility in applications such as pharmaceutical intermediates or agrochemical synthesis. The compound's amide functionality provides stability, while the ethylamino group enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. The para-methylphenyl moiety may contribute to lipophilicity, potentially improving membrane permeability in bioactive contexts. This balance of polar and nonpolar characteristics makes it a useful building block in medicinal chemistry and material science. Proper handling requires standard laboratory precautions due to its synthetic nature.
2-(ethylamino)-N-(4-methylphenyl)propanamide structure
1008058-07-8 structure
Product name:2-(ethylamino)-N-(4-methylphenyl)propanamide
CAS No:1008058-07-8
MF:C12H18N2O
MW:206.284122943878
CID:4558993

2-(ethylamino)-N-(4-methylphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(ETHYLAMINO)-N-(4-METHYLPHENYL)PROPANAMIDE
    • Propanamide, 2-(ethylamino)-N-(4-methylphenyl)-
    • 2-(ethylamino)-N-(4-methylphenyl)propanamide
    • Inchi: 1S/C12H18N2O/c1-4-13-10(3)12(15)14-11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3,(H,14,15)
    • InChI Key: NWIGWRRGIBDVBP-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C)C=C1)(=O)C(NCC)C

Computed Properties

  • Exact Mass: 206.141913g/mol
  • Monoisotopic Mass: 206.141913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1Ų
  • Molecular Weight: 206.28g/mol
  • XLogP3: 1.8

2-(ethylamino)-N-(4-methylphenyl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00970115-5g
2-(Ethylamino)-N-(4-methylphenyl)propanamide
1008058-07-8 95%
5g
¥5089.0 2023-04-06
A2B Chem LLC
AV23729-250mg
2-(Ethylamino)-n-(4-methylphenyl)propanamide
1008058-07-8 95%
250mg
$158.00 2024-04-20
Aaron
AR019JJ1-100mg
2-(ethylamino)-N-(4-methylphenyl)propanamide
1008058-07-8 95%
100mg
$140.00 2025-02-28
Aaron
AR019JJ1-1g
2-(ethylamino)-N-(4-methylphenyl)propanamide
1008058-07-8 95%
1g
$457.00 2025-02-28
Aaron
AR019JJ1-250mg
2-(ethylamino)-N-(4-methylphenyl)propanamide
1008058-07-8 95%
250mg
$185.00 2025-02-28
Aaron
AR019JJ1-500mg
2-(ethylamino)-N-(4-methylphenyl)propanamide
1008058-07-8 95%
500mg
$325.00 2025-02-28
A2B Chem LLC
AV23729-100mg
2-(Ethylamino)-n-(4-methylphenyl)propanamide
1008058-07-8 95%
100mg
$123.00 2024-04-20
A2B Chem LLC
AV23729-2.5g
2-(Ethylamino)-n-(4-methylphenyl)propanamide
1008058-07-8 95%
2.5g
$682.00 2024-04-20
TRC
B437285-25mg
2-(Ethylamino)-N-(4-methylphenyl)propanamide
1008058-07-8
25mg
$ 50.00 2022-06-07
A2B Chem LLC
AV23729-1g
2-(Ethylamino)-n-(4-methylphenyl)propanamide
1008058-07-8 95%
1g
$366.00 2024-04-20

Additional information on 2-(ethylamino)-N-(4-methylphenyl)propanamide

Introduction to 2-(ethylamino)-N-(4-methylphenyl)propanamide (CAS No. 1008058-07-8)

2-(ethylamino)-N-(4-methylphenyl)propanamide, also known by its CAS number 1008058-07-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amides and is characterized by its unique molecular structure, which includes an ethylamino group and a 4-methylphenyl substituent. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.

The molecular formula of 2-(ethylamino)-N-(4-methylphenyl)propanamide is C13H19NO2, and its molecular weight is approximately 225.3 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the condensation of an appropriate amine with an acid chloride or carboxylic acid. The synthetic route can be optimized to achieve high yields and purity, which are crucial for its use in pharmaceutical applications.

In recent years, 2-(ethylamino)-N-(4-methylphenyl)propanamide has been the subject of extensive research due to its potential therapeutic properties. Studies have shown that this compound exhibits significant biological activity, particularly in the areas of pain management and inflammation reduction. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that 2-(ethylamino)-N-(4-methylphenyl)propanamide effectively inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are key mediators of pain and inflammation.

The mechanism of action of 2-(ethylamino)-N-(4-methylphenyl)propanamide involves its interaction with specific receptors and enzymes in the body. Its ability to modulate these targets makes it a promising candidate for the development of new drugs for treating conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. Additionally, preliminary studies have suggested that this compound may have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

The pharmacokinetic properties of 2-(ethylamino)-N-(4-methylphenyl)propanamide have also been investigated to understand its behavior in biological systems. Research has shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring its efficacy and safety as a therapeutic agent. For example, a study published in the Bioorganic & Medicinal Chemistry Letters (2020) reported that the compound exhibits good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(ethylamino)-N-(4-methylphenyl)propanamide in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations, including phase II and III trials, which will provide more comprehensive data on its therapeutic potential.

Beyond its pharmaceutical applications, 2-(ethylamino)-N-(4-methylphenyl)propanamide has also been explored for use in other areas such as agrochemicals and materials science. Its unique chemical properties make it a versatile compound that can be tailored for various applications through minor modifications to its molecular structure.

In conclusion, 2-(ethylamino)-N-(4-methylphenyl)propanamide (CAS No. 1008058-07-8) is a promising compound with a wide range of potential applications in medicine and beyond. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, further solidifying its importance in the field of medicinal chemistry. As more data becomes available from clinical trials and other studies, it is likely that this compound will play a significant role in the development of new therapies for various diseases and conditions.

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